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Compound of Interest

Compound Name: 3-Fluorobenzoic acid, morpholide

Cat. No.: B3833221

Abstract

This technical guide provides a detailed overview of the spectroscopic characterization of 3-
fluorobenzoic acid, morpholide, also known as (3-fluorophenyl)(morpholino)methanone. Due
to the limited availability of published experimental data for this specific compound, this guide
utilizes spectroscopic data from the closely related analogue, (3-chlorophenyl)
(morpholino)methanone, as a representative example for nuclear magnetic resonance (NMR)
analysis. Infrared (IR) spectroscopy and mass spectrometry (MS) data presented are
theoretical, based on established principles for aromatic amides. This document is intended for
researchers, scientists, and professionals in the field of drug development and chemical
synthesis, offering a comprehensive summary of expected spectroscopic data, detailed
experimental protocols, and a visual workflow for structural elucidation.

Introduction

(3-Fluorophenyl)(morpholino)methanone is an amide derivative of 3-fluorobenzoic acid and
morpholine. The structural characterization of such molecules is fundamental in synthetic
chemistry and drug discovery to confirm identity, purity, and conformation. Spectroscopic
techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and
Mass Spectrometry (MS), are pivotal in this process. This guide presents the expected
spectroscopic data for 3-fluorobenzoic acid, morpholide, and provides standardized
protocols for acquiring such data.
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Spectroscopic Data

The following tables summarize the key spectroscopic data for the structural elucidation of the
target compound and its chloro-analogue.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following NMR data is for the analogous compound, (3-chlorophenyl)
(morpholino)methanone, and is presented here as a representative example. The chemical
shifts for the fluoro-analogue are expected to be similar, with characteristic splitting patterns
arising from fluorine-proton and fluorine-carbon coupling.

Table 1: *H NMR Data of (3-chlorophenyl)(morpholino)methanone

Chemical Shift (8)

Multiplicity Integration Assignment
ppm
7.48 —-7.32 m 5H Aromatic protons
3.97-3.24 m 8H Morpholine protons

Table 2: 13C NMR Data of (3-chlorophenyl)(morpholino)methanone

Chemical Shift (8) ppm Assighment

170.6 C=0 (Amide carbonyl)
135.4 Aromatic C (quaternary)
130.1 Aromatic CH

128.7 Aromatic CH

127.2 Aromatic CH

67.0 O-CHz (Morpholine)

48.4 N-CH:z (Morpholine, a to N)
42.7 N-CHz (Morpholine, a to N)
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Infrared (IR) Spectroscopy (Theoretical)

Table 3: Theoretical IR Absorption Bands for (3-fluorophenyl)(morpholino)methanone

Wavenumber (cm~?) Intensity Assignment

~3070 Medium Aromatic C-H stretch

Aliphatic C-H stretch

~2970, ~2860 Medium-Strong (Morpholine)

~1645 Strong C=0 stretch (Amide | band)
~1600, ~1480 Medium-Weak Aromatic C=C stretch
~1270 Strong C-N stretch

~1240 Strong Aryl-F stretch

~1115 Strong C-O-C stretch (Morpholine)

Mass Spectrometry (MS) (Theoretical)

Table 4: Plausible Mass Spectrometry Fragmentation for (3-fluorophenyl)
(morpholino)methanone (C11H12FNO:2) - Molecular Weight: 209.22 g/mol

m/z lon

209 [M]* (Molecular lon)

123 [M - CaHsNOJ™* (Loss of morpholine radical)
95 [CeHaF]* (Fluorophenyl cation)

86 [C4aHsNO]* (Morpholinoyl cation)

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of the sample (10-20 mg) is prepared in an appropriate deuterated solvent (e.g., 0.6
mL of CDCls or DMSO-ds) in a clean 5 mm NMR tube. The solution should be homogeneous.
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1H and 3C NMR spectra are recorded on a 400 MHz or higher field spectrometer. The *H NMR
spectra are referenced to the residual solvent peak (e.g., CHCIs at 7.26 ppm) or an internal
standard like tetramethylsilane (TMS). 13C NMR spectra are also referenced to the solvent peak
(e.g., CDCIs at 77.16 ppm). Standard pulse programs are used for data acquisition.

Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a
solid sample, a small amount is mixed with dry potassium bromide (KBr) and pressed into a
thin pellet. Alternatively, a thin film can be cast from a volatile solvent. The spectrum is
recorded over a range of 4000-400 cm~1* with a resolution of 4 cm™1.

Mass Spectrometry (MS)

Mass spectra are acquired on a mass spectrometer with an appropriate ionization source, such
as electron ionization (EI) for volatile compounds or electrospray ionization (ESI) for less
volatile or more polar compounds. For EI-MS, the sample is introduced into the ion source, and
a standard electron energy of 70 eV is used. The mass analyzer (e.g., quadrupole or time-of-
flight) is scanned over a mass range of m/z 50-500.

Workflow Visualizations

The following diagrams illustrate the general workflow for the synthesis and spectroscopic
characterization of 3-fluorobenzoic acid, morpholide.
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Caption: Synthetic pathway for 3-fluorobenzoic acid, morpholide.
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Caption: Workflow for spectroscopic characterization.

 To cite this document: BenchChem. [Spectroscopic Analysis of 3-Fluorobenzoic Acid,
Morpholide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3833221#spectroscopic-data-nmr-ir-ms-of-3-
fluorobenzoic-acid-morpholide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact
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